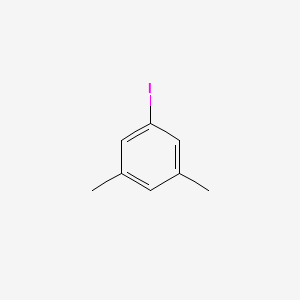

1-Iodo-3,5-dimethylbenzene

Beschreibung

Context of Halogenated Aromatics in Synthetic Chemistry

Halogenated aromatic compounds, which feature one or more halogen atoms attached to a benzene (B151609) ring, are a cornerstone of organic synthesis. iloencyclopaedia.org Their utility stems from the ability of the halogen atom to serve as a versatile functional group. numberanalytics.comresearchgate.net This class of compounds is integral to the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comnih.gov

The introduction of a halogen atom onto an aromatic ring, a process known as halogenation, is a fundamental electrophilic aromatic substitution reaction. numberanalytics.comresearchgate.net The nature of the halogen, the substituents already present on the ring, and the reaction conditions all influence the outcome of this reaction. numberanalytics.com The resulting aryl halides are valuable precursors for a multitude of subsequent transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.netrsc.org

Significance of Aryl Iodides as Synthetic Intermediates

Among the various halogenated aromatics, aryl iodides hold a special place due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many important reactions. This heightened reactivity makes them particularly valuable in a variety of synthetic transformations. acs.org

Aryl iodides are key substrates in numerous named reactions that have revolutionized organic synthesis, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions, as well as the Ullmann condensation. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Furthermore, aryl iodides are utilized in metal-iodine exchange reactions to generate organometallic reagents. acs.org The development of methods to synthesize aryl iodides from other aryl halides, often termed "reverse" halogen-exchange reactions, underscores their importance in preparative chemistry. rsc.org

Scope and Research Focus on 1-Iodo-3,5-dimethylbenzene

This compound, also known as 5-iodo-m-xylene, has garnered specific attention within the research community due to its distinct structural and electronic properties. chemicalbook.com The presence of two methyl groups in a meta-relationship on the benzene ring influences the reactivity of the iodo-substituent and provides a specific steric and electronic environment for chemical transformations.

Research involving this compound is multifaceted, with a significant focus on its application as a starting material and reagent in organic synthesis. lookchem.comguidechem.com It is frequently employed in the synthesis of more complex molecules through various coupling reactions. chemicalbook.comlookchem.com

Detailed research findings indicate its utility in a range of synthetic applications, including:

α-Arylation of ketones. chemicalbook.comsigmaaldrich.com

Copper-catalyzed N-arylation of imidazoles. chemicalbook.comsigmaaldrich.com

Cyanation to form 3,5-dimethylbenzonitrile. chemicalbook.comsigmaaldrich.com

Synthesis of 1,3-dimethyl-5-phenoxybenzene through nano-CuFe2O4 catalyzed C-O cross-coupling. chemicalbook.comsigmaaldrich.com

CuBr-catalyzed amination to produce N-Allyl-3,5-dimethylbenzenamine. chemicalbook.comsigmaaldrich.com

Copper-catalyzed C-S bond formation with thiophenol. chemicalbook.comsigmaaldrich.com

As a precursor for biphenyl-3,3′,5,5′-tetracarboxylic acid. chemicalbook.comsigmaaldrich.com

Radical bromination to yield 1,3-bis(bromomethyl)-5-iodobenzene. chemicalbook.comsigmaaldrich.com

The physical and chemical properties of this compound are well-documented and are crucial for its application in these synthetic procedures.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H9I | chemicalbook.comscbt.com |

| Molecular Weight | 232.06 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Yellow liquid | chemicalbook.com |

| Boiling Point | 92-94 °C at 3 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.608 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.594 | sigmaaldrich.com |

| Solubility in Water | Sparingly soluble (0.014 g/L at 25°C) | chemicalbook.comchemicalbook.com |

| CAS Number | 22445-41-6 | sigmaaldrich.comchemicalbook.com |

This focused research on this compound highlights its role as a versatile and valuable building block in the ongoing development of synthetic methodologies. Its predictable reactivity and the specific structural motifs it enables make it a compound of continuing interest in advanced chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMKEENUYIUKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176985 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-41-6 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 3,5 Dimethylbenzene

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of m-xylene (B151644) in a single step. This approach is atom-economical but faces challenges related to the reactivity of iodinating agents and regioselectivity.

Electrophilic aromatic substitution (SEAr) is a foundational method for the functionalization of arenes. In the context of synthesizing 1-Iodo-3,5-dimethylbenzene, the two methyl groups on the benzene (B151609) ring are ortho-, para-directing and activating. This directs the incoming electrophile to the C2, C4, or C6 positions. Due to steric hindrance from the two adjacent methyl groups, the C2 position is less accessible. The C4 and C6 positions are equivalent, leaving the C5 position as the least likely site for electrophilic attack under kinetic control. However, the direct iodination of benzene with molecular iodine (I₂) is a reversible reaction because the hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodoarene back to the starting arene.

To overcome this, the reaction must be carried out in the presence of an oxidizing agent. Oxidants such as nitric acid, hydrogen peroxide, or copper salts are used to oxidize HI to I₂, thus shifting the equilibrium towards the product. mdpi.com For activated arenes like m-xylene, milder conditions can be employed. The reaction typically involves treating m-xylene with molecular iodine and an oxidizing agent to generate a more potent electrophilic iodine species, effectively "I+".

Table 1: Reagents for Electrophilic Iodination of Arenes

| Iodinating Reagent | Oxidant/Catalyst | Typical Conditions |

|---|---|---|

| I₂ | HNO₃ / H₂SO₄ | Strongly acidic, can lead to nitration |

| I₂ | H₂O₂ / Acid | Greener alternative, produces water |

| I₂ | CuCl₂ | Accelerates oxidation of I₂ to I⁺ |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Mild conditions, good for activated arenes |

Modern synthetic chemistry has focused on developing catalytic systems for direct C-H iodination that offer greater efficiency, selectivity, and sustainability.

One notable advancement is the use of heterogeneous catalysts. A system employing a polyoxometalate (POM) embedded in a metal-organic framework (MOF), specifically PMoV₂@MIL-101, has been reported for the direct aerobic iodination of arenes. acs.orgacs.org This method uses molecular iodine and oxygen from the air as the ultimate oxidant under mild conditions. The catalyst demonstrates high efficiency and can be recovered and reused, representing a significant step towards green chemistry. For the iodination of mesitylene, a structurally similar substrate, this system achieved a quantitative yield. acs.orgacs.org

Palladium-catalyzed C-H activation is another powerful tool. Researchers have developed a Pd(II)-catalyzed C-H iodination of arenes that utilizes aryl iodides themselves as the iodinating reagents in a formal metathesis reaction. chinesechemsoc.org This approach offers a novel pathway for C-I bond formation, avoiding the use of highly electrophilic and potentially non-selective iodine sources. chinesechemsoc.org

Halogen Exchange Reactions

Halogen exchange, often referred to as the Finkelstein reaction, provides an alternative route to aryl iodides from more readily available aryl bromides or chlorides. This method is particularly useful for introducing iodine into complex molecules where direct iodination might lack selectivity or be incompatible with other functional groups.

The synthesis of this compound is efficiently achieved via a copper-catalyzed halogen exchange reaction starting from 5-bromo-m-xylene. chemicalbook.comscientificlabs.ie This "aromatic Finkelstein reaction" has been significantly improved from early protocols that required harsh conditions and stoichiometric amounts of copper salts. frontiersin.org

A highly effective and general method developed by Buchwald and coworkers utilizes a catalytic amount of copper(I) iodide (CuI) in combination with a diamine ligand, such as (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine. frontiersin.orgorganic-chemistry.orgmdma.ch The reaction is typically performed with sodium iodide (NaI) in a solvent like dioxane at elevated temperatures. This system demonstrates broad functional group tolerance and provides high yields of the corresponding aryl iodides. organic-chemistry.org The choice of solvent and iodide salt is crucial, as the reaction is an equilibrium process driven by the precipitation of the less soluble sodium bromide. organic-chemistry.orgmdma.ch

Table 2: Conditions for Copper-Catalyzed Iodination of 5-bromo-m-xylene

| Catalyst System | Iodide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuI / Diamine Ligand | NaI | Dioxane | 110 | >95 |

| CuI | NaI or KI | n-BuOH or DMF | 110-150 | Good to Excellent |

| Cu₂O / L-proline | NaI | Ethanol (B145695) | 110 | High |

The mechanism of the copper-catalyzed aromatic Finkelstein reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. frontiersin.orgnih.gov The proposed pathway is as follows:

Oxidative Addition : The active Cu(I) catalyst undergoes oxidative addition to the C-Br bond of the aryl bromide (e.g., 5-bromo-m-xylene), forming a transient arylcopper(III) complex.

Halide Exchange : The bromide ligand on the copper(III) center is exchanged for an iodide ion from the iodide salt (e.g., NaI) present in the reaction mixture.

Reductive Elimination : The aryl iodide product (this compound) is released from the copper center through reductive elimination, regenerating the Cu(I) catalyst, which can then enter another catalytic cycle.

The driving force for this equilibrium-based reaction is often the precipitation of the newly formed metal halide (e.g., NaBr), which is less soluble in the organic solvent than the starting iodide salt. frontiersin.orgnih.gov The use of chelating diamine ligands accelerates the reaction, likely by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps. organic-chemistry.orgmdma.ch

Emerging and Sustainable Synthetic Routes to Aryl Iodides

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of aryl iodides. These approaches aim to minimize waste, avoid toxic metals, and use milder reaction conditions. nih.gov

Hypervalent Iodine Chemistry : The use of hypervalent iodine reagents offers a metal-free alternative for various transformations. acs.orgacs.org Catalytic systems are being developed where the active hypervalent iodine(III) species is generated in situ from a catalytic amount of an aryl iodide precursor using a terminal oxidant. nih.govacs.org This strategy improves atom economy and reduces waste compared to using stoichiometric amounts of these reagents. nsf.gov

Metal-Free Synthesis from Arylhydrazines : A novel, metal- and base-free method has been developed for synthesizing aryl iodides from arylhydrazine hydrochlorides and molecular iodine. nih.govacs.orgfigshare.com In this one-pot reaction, iodine serves a dual role as both an oxidant to convert the arylhydrazine into an arenediazonium salt intermediate and as the iodine source. nih.govacs.org The reaction proceeds under mild conditions in a solvent like dimethyl sulfoxide (DMSO). nih.gov

Photocatalytic and Photo-Induced Methods : Leveraging visible light as a renewable energy source, photocatalytic methods are emerging as a powerful and sustainable strategy. rsc.orgrsc.org These reactions can generate aryl radicals from aryl iodides under exceptionally mild conditions, often without the need for toxic reagents like tributyltin hydride. rsc.org Furthermore, a photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been discovered, where UV light drives the conversion of aryl bromides to aryl iodides at room temperature. researchgate.netmcgill.ca This approach represents a significantly greener alternative to traditional metal-catalyzed halogen exchange reactions. mcgill.ca

These emerging routes highlight a shift towards more sustainable practices in chemical synthesis, offering promising alternatives for the production of this compound and other valuable aryl iodides. nih.goveurekalert.orgbioengineer.org

Synthesis from Arylhydrazines via Oxidative Iodination

A contemporary and efficient metal- and base-free method allows for the synthesis of this compound from 3,5-dimethylphenylhydrazine hydrochloride. nih.govfigshare.comnih.govresearchgate.net This approach utilizes molecular iodine in dimethyl sulfoxide (DMSO) to achieve the desired transformation.

The general procedure involves the reaction of the arylhydrazine hydrochloride with an equimolar amount of iodine. nih.govresearchgate.net The reaction is typically conducted in DMSO at a temperature of 60°C for a duration of 6 hours. nih.govfigshare.comnih.govresearchgate.net This method is noted for its broad applicability to a wide variety of arylhydrazines, generally providing good to excellent yields of the corresponding aryl iodides. nih.govresearchgate.net

The underlying reaction mechanism proceeds through the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. nih.govfigshare.comnih.govresearchgate.net Subsequently, a single-electron transfer from an iodide anion to the diazonium salt generates an aryl radical and an iodine radical. The final step involves the combination of these two radical species to furnish the target aryl iodide, this compound. nih.govfigshare.comnih.govresearchgate.net

While this methodology has been successfully applied to a range of substrates, specific research findings detailing the isolated yield for this compound were not explicitly available in the surveyed literature. However, the general efficacy of the method suggests it is a viable synthetic route.

Research Findings Summary

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 3,5-Dimethylphenylhydrazine hydrochloride | Iodine (I₂) | DMSO | 60°C | 6h | This compound | Not Reported |

Mechanistic Investigations of 1 Iodo 3,5 Dimethylbenzene Reactivity

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. 1-Iodo-3,5-dimethylbenzene, with its reactive carbon-iodine bond, serves as an excellent electrophilic partner in these transformations. The presence of the two methyl groups on the benzene (B151609) ring can also influence the electronic and steric properties of the molecule, thereby affecting its reactivity and the mechanisms of the coupling reactions.

Palladium-Catalyzed Coupling Processes

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and versatility. The reactivity of this compound in several key palladium-catalyzed reactions has been the subject of mechanistic investigations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. The generally accepted mechanism for the Suzuki-Miyaura coupling of an aryl halide like this compound involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with the C-I bond being the most reactive.

Following oxidative addition, the transmetalation step occurs. In this process, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.

The final step of the catalytic cycle is reductive elimination. Here, the two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

While this general mechanism is widely accepted, specific studies on this compound would be necessary to elucidate the precise influence of the dimethyl substitution pattern on the kinetics and intermediates of the catalytic cycle.

Beyond the Suzuki-Miyaura reaction, this compound is a versatile substrate in other palladium-catalyzed transformations. For instance, in the Heck reaction, it can be coupled with alkenes to form substituted alkenes. The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, allows for the coupling of this compound with amines. The mechanism of this reaction is similar in its initial oxidative addition step, but is followed by coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the N-aryl product.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a cost-effective and often complementary approach to palladium-catalyzed methods for the formation of C-N and C-O bonds.

The copper-catalyzed N-arylation of imidazoles and other nitrogen-containing heterocycles with this compound is a valuable transformation. Mechanistic studies on the copper-catalyzed amination of aryl halides have provided significant insights into these processes.

A detailed mechanistic study on the copper-catalyzed N-arylation of 2-pyrrolidinone with 3,5-dimethyliodobenzene has been reported. mit.edu This study revealed that the reaction proceeds via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. The catalytic cycle is proposed to involve two independent, sequential stages: the formation of a copper(I) amidate and the subsequent activation of the aryl halide. mit.edu

Kinetic studies showed that the reaction rate has a complex dependence on the concentrations of the amide and the diamine ligand, suggesting the formation of various copper-ligand and copper-amide complexes in equilibrium. The study provided evidence that a 1,2-diamine-ligated copper(I) amidate is the key reactive species that activates the aryl iodide. mit.edu

The proposed mechanism involves the initial formation of a copper(I) amidate complex. This complex then reacts with the aryl iodide, in this case, this compound, in the rate-determining step to afford the N-arylated product. The role of the diamine ligand is crucial in controlling the concentration and reactivity of the active catalytic species. mit.edu

Below is a table summarizing the kinetic data from the study on the N-arylation of 2-pyrrolidinone with 3,5-dimethyliodobenzene.

Table 1: Kinetic Data for the Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with 3,5-Dimethyliodobenzene mit.edu

| Parameter | Observation |

|---|---|

| Catalyst System | CuI / N,N'-dimethylethylenediamine (ligand) |

| Reaction Order in [Aryl Iodide] | Positive order |

| Reaction Order in [Amide] | Complex, non-linear dependence |

| Reaction Order in [Ligand] | Complex, non-linear dependence |

| Induction Period | No significant induction period observed |

| Rate-Determining Step | Proposed to be the reaction of the copper(I) amidate with the aryl iodide |

The copper-catalyzed C-O bond formation between aryl halides and phenols, known as the Ullmann condensation, is a classic and still widely used method for the synthesis of diaryl ethers. The reaction of this compound with a phenol in the presence of a copper catalyst and a base would yield the corresponding diaryl ether.

The mechanism of the Ullmann condensation has been a subject of debate, with several pathways proposed, including those involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, as well as radical pathways. A common mechanistic proposal involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl iodide, this compound, to form a Cu(III) intermediate. Subsequent reductive elimination from this intermediate would then furnish the diaryl ether product and regenerate the active Cu(I) catalyst.

The nature of the ligand, the base, and the solvent can significantly influence the operative mechanism and the efficiency of the reaction. While general mechanistic frameworks exist, specific studies on the cross-coupling of this compound with various phenols would be required to delineate the precise mechanistic details for this particular substrate.

C-S Bond Formation Chemistry: Thiophenol Cross-Coupling

The formation of an aryl-sulfur bond via the cross-coupling of this compound with thiophenol is a key transformation, typically achieved through copper-catalyzed Ullmann condensation. organic-chemistry.orgsigmaaldrich.com This reaction provides a direct route to diaryl thioethers. Mechanistic investigations suggest that the process is initiated by the formation of a copper(I) thiolate species from thiophenol and the copper catalyst. The catalytic cycle is generally believed to proceed through an oxidative addition/reductive elimination pathway.

The key steps in the proposed mechanism are:

Formation of Copper(I) Thiolate: In the presence of a base, thiophenol is deprotonated to the thiophenolate anion, which then reacts with the Cu(I) source to form a copper(I) thiolate complex.

Oxidative Addition: The aryl iodide, this compound, undergoes oxidative addition to the copper(I) center. This step is often considered the rate-determining step and results in a transient Cu(III) intermediate. nih.govwikipedia.org

Reductive Elimination: The Cu(III) species then undergoes reductive elimination, forming the C-S bond of the final diaryl thioether product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle. nih.gov

In-situ electrospray ionization mass spectrometry (ESI-MS) studies on the copper(I)-catalyzed C-S coupling of iodobenzene and thiophenol have identified key intermediates such as [Cu(SPh)₂]⁻ and [Cu(SPh)I]⁻, supporting the involvement of copper-thiolate species in the catalytic cycle. rsc.org Ligand-free protocols using copper(I) iodide (CuI) as the catalyst have been developed, offering a simpler and more economical approach to this transformation. researchgate.net These reactions demonstrate good functional group tolerance and can proceed under relatively mild conditions. researchgate.net

Table 1: Mechanistic Scheme for Copper-Catalyzed Thiophenol Cross-Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Nucleophile Activation | PhS⁻ (Thiophenolate) |

| 2 | Catalyst-Nucleophile Interaction | [Cu(I)-SPh] |

| 3 | Oxidative Addition | [(3,5-Me₂C₆H₃)-Cu(III)-(SPh)I] |

| 4 | Reductive Elimination | 3,5-Me₂C₆H₃-S-Ph + Cu(I)I |

α-Arylation of Ketones via Copper Catalysis

The α-arylation of ketones with this compound is a powerful method for constructing carbon-carbon bonds, leading to the formation of α-aryl ketones. sigmaaldrich.comnsf.gov Copper-catalyzed systems provide an effective alternative to the more common palladium-based methods. acs.org Mechanistic proposals for copper-catalyzed α-arylation often invoke a Cu(I)/Cu(III) catalytic cycle, particularly when using silyl enol ethers as the ketone surrogate to avoid the need for strong bases. acs.orgnih.gov

A plausible mechanism for the copper-catalyzed α-arylation of a ketone (via its silyl enol ether) is outlined below:

Catalyst Activation: A Cu(I) species is generated from a copper precatalyst.

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the arylating agent. While direct oxidative addition of this compound is possible, many modern protocols utilize more reactive diaryliodonium salts. In this case, the Cu(I) species adds to the Ar-I bond of the salt to form a Cu(III) intermediate. acs.org

Reaction with Enolate: The silyl enol ether reacts with the Cu(III) complex. This step may involve transmetalation or direct attack of the enol ether, displacing the iodide or another ligand to form a mixed copper(III)-aryl-enolate complex.

Reductive Elimination: This key Cu(III) intermediate undergoes reductive elimination to form the C-C bond, yielding the α-arylated ketone product (after silyl group removal) and regenerating the Cu(I) catalyst. acs.org

This methodology has been successfully applied in ligand- and base-free systems, highlighting its operational simplicity. acs.org The reaction demonstrates high functional group tolerance, which is a significant advantage over methods requiring harsh conditions. acs.org

Cyanation Pathways to 3,5-Dimethylbenzonitrile

The conversion of this compound to 3,5-dimethylbenzonitrile is a synthetically important transformation, as the nitrile group can be readily converted into other functional groups like carboxylic acids and amines. Two primary metal-catalyzed pathways are employed for this cyanation: the copper-catalyzed Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

Rosenmund-von Braun Reaction (Copper-Catalyzed): This classic method involves heating the aryl halide with a stoichiometric or excess amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine. nih.gov The mechanism is thought to involve a Cu(I)/Cu(III) cycle, analogous to other copper-catalyzed cross-couplings. nih.gov

Oxidative Addition: The aryl iodide (this compound) adds to a Cu(I) species, likely forming a Cu(III) intermediate.

Reductive Elimination: The subsequent reductive elimination of the aryl group and the cyanide ligand forms the 3,5-dimethylbenzonitrile product and regenerates the active copper catalyst. nih.gov

Palladium-Catalyzed Cyanation: Modern cyanation methods often utilize palladium catalysts, which typically offer milder reaction conditions and broader functional group tolerance compared to the traditional Rosenmund-von Braun reaction. The catalytic cycle for this process involves Pd(0) and Pd(II) oxidation states.

Oxidative Addition: A Pd(0) complex, coordinated to supporting ligands (e.g., phosphines), undergoes oxidative addition to this compound to form an arylpalladium(II) iodide complex.

Transmetalation/Anion Exchange: The iodide on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (e.g., KCN, NaCN, or Zn(CN)₂).

Reductive Elimination: The resulting arylpalladium(II) cyanide complex undergoes reductive elimination to yield 3,5-dimethylbenzonitrile and regenerate the Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species.

Nickel-Catalyzed Reactions

Oxidative Addition Processes of Aryl Iodides to Nickel(I) Complexes

The oxidative addition of aryl iodides like this compound to Nickel(I) complexes is a fundamental step in many modern nickel-catalyzed cross-coupling reactions, including cross-electrophile coupling and photoredox catalysis. nih.gov This process involves the formal oxidation of Ni(I) to Ni(III) and is a key substrate activation step.

Detailed mechanistic studies, employing electroanalytical and statistical modeling techniques, have provided significant insight into this process. nih.gov The rate and mechanism of oxidative addition are highly dependent on the electronic and steric properties of both the aryl iodide and the ligands supporting the nickel center. nih.gov

Two primary mechanistic pathways have been proposed for the oxidative addition to Ni(I):

Three-Center Concerted Pathway: This mechanism involves a concerted transition state where the C-I bond of the aryl iodide interacts directly with the Ni(I) center. This pathway is generally associated with Hammett ρ values of approximately 2. nih.gov

Halogen-Atom Abstraction (XAT) Pathway: This stepwise mechanism begins with the abstraction of the iodine atom by the Ni(I) complex to form an aryl radical and a Ni(II)-iodide species. This is often followed by a rapid radical rebound within the solvent cage to form the final Ni(III) product. nih.gov

Kinetic studies have shown that electron-rich ligands on the nickel center generally accelerate the rate of oxidative addition, while sterically demanding ligands can inhibit the reaction. nih.gov The reaction of a well-defined Ni(I) complex, [(CO₂Etbpy)NiCl]₄, with aryl halides provided the first stoichiometric demonstration of a Ni(I) to Ni(III) oxidative addition, resulting in a structurally characterized Ni(III)-aryl complex.

Table 3: Factors Influencing Ni(I) Oxidative Addition of Aryl Iodides

| Factor | Effect on Reaction Rate | Mechanistic Implication |

|---|---|---|

| Electron-Donating Ligands | Increase | Stabilizes the more electron-deficient Ni(III) state. nih.gov |

| Electron-Withdrawing Ligands | Decrease | Destabilizes the transition state for oxidative addition. nih.gov |

| Sterically Hindered Ligands | Decrease | Prevents the close approach of the aryl iodide to the Ni center. nih.gov |

| Electron-Withdrawing Aryl Groups | Increase | Lowers the energy of the C-I σ* orbital, facilitating cleavage. |

Reductive Cross-Coupling Mechanistic Paradigms

Nickel-catalyzed reductive cross-coupling enables the formation of C-C bonds by coupling two different electrophiles, such as this compound and an alkyl halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc). This approach avoids the pre-formation of organometallic reagents. Two primary mechanistic paradigms are widely considered for these transformations.

Mechanism I: Sequential Reduction/Oxidative Addition This paradigm involves distinct oxidative addition steps separated by a reduction event. It is often proposed for couplings between two different types of electrophiles (e.g., aryl and alkyl halides).

First Oxidative Addition: The more reactive electrophile (typically the aryl iodide) undergoes oxidative addition to a Ni(0) complex, forming an Aryl-Ni(II)-X species.

Reduction: The Aryl-Ni(II)-X intermediate is reduced by the terminal reductant (e.g., Mn), potentially forming an Aryl-Ni(I) species.

Second Oxidative Addition: The second electrophile (e.g., an alkyl halide) reacts with the Aryl-Ni(I) species. This can occur via a radical pathway, where the Ni(I) complex abstracts a halogen atom to generate an alkyl radical, which then combines with the Aryl-Ni(II) complex to form an Aryl-Ni(III)-Alkyl intermediate.

Reductive Elimination: The Ni(III) intermediate reductively eliminates the cross-coupled product, regenerating a Ni(I) species that can be reduced back to Ni(0) to restart the cycle.

Mechanism II: Radical Chain Mechanism In this alternative pathway, a radical chain process is propagated by nickel complexes.

Initiation: An Aryl-Ni(II)-X complex is formed via oxidative addition of the aryl iodide to Ni(0).

Radical Generation: This Ni(II) complex reacts with a "cage-escaped" alkyl radical (generated separately) to form a Ni(III) intermediate.

Reductive Elimination: The Ni(III) complex reductively eliminates the product and a Ni(I)-X species.

Propagation: The Ni(I)-X species can then react with the alkyl halide via a single-electron transfer (SET) or halogen atom abstraction (XAT) process to generate a new alkyl radical, propagating the chain.

The operative mechanism can be highly dependent on the specific substrates, ligands, and reductants used in the reaction.

Radical Chain Mechanisms in Nickel Catalysis Involving Aryl Iodides

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, and those involving aryl iodides such as this compound can proceed through various mechanisms, including radical chain pathways. These mechanisms are distinct from traditional two-electron migratory insertion pathways and are enabled by the ability of nickel to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and stabilize radical intermediates. nih.govchemicalbook.com

In a typical radical chain mechanism, a low-valent nickel species, often Ni(I), is proposed to activate an electrophile, which in this context would be this compound. This activation can occur via a single-electron transfer (SET) or a concerted halogen-atom abstraction to generate a 3,5-dimethylphenyl radical. chemicalbook.comorgsyn.org The sequence of events in these catalytic cycles can vary. One proposed pathway involves the activation of a C(sp3) electrophile by a Ni(I) species to form a radical, followed by oxidative addition of the aryl iodide to a Ni(0) complex. The resulting aryl-Ni(II) species can then interact with the previously formed radical. nih.gov

Another possibility is the "sequential reduction" pathway, which begins with the generation of a radical from an alkyl halide by a Ni(I) complex. This is followed by the capture of the carbon radical by a Ni(II) complex to form a high-valent Ni(III) species, which then undergoes reductive elimination. chemicalbook.comorgsyn.org While these mechanisms often describe the coupling of alkyl and aryl halides, the fundamental steps of radical generation from an aryl iodide like this compound by a low-valent nickel center are a key feature. The specific pathway and the nature of the intermediates will be influenced by the ligands on the nickel catalyst, the other coupling partner, and the reaction conditions.

| Key Mechanistic Steps in Ni-Catalyzed Radical Chains | Description |

| Initiation | Generation of a catalytically active low-valent nickel species, often Ni(I). |

| Radical Generation | Activation of an electrophile (e.g., this compound) by the Ni(I) species to form a carbon radical. |

| Propagation | A series of steps that regenerate the radical species and form the product, often involving oxidative addition, radical capture, and reductive elimination. |

| Termination | Reactions that remove radical species from the catalytic cycle. |

Radical Transformations Involving this compound

Aryl radicals are highly reactive intermediates that can be generated from aryl iodides, including this compound, through various methods. researchgate.net The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent precursors for aryl radicals. scbt.com Traditional methods for generating aryl radicals from aryl halides often involve stoichiometric reagents like tributyltin hydride. However, more contemporary methods focus on catalytic and milder approaches. sigmaaldrich.com

Once generated, the 3,5-dimethylphenyl radical is a versatile intermediate that can participate in a range of chemical transformations. A key aspect of its reactivity is the ability to perform hydrogen atom transfer (HAT) and to add to unsaturated systems like alkenes and alkynes. sigmaaldrich.com The reactivity of the generated aryl radical is largely independent of the method of its formation and is characterized by its neutral and nonpolar nature, allowing for compatibility with a variety of functional groups. chemicalbook.com

| Method for Aryl Radical Generation | Description |

| Reaction with Tin Hydrides | A classic method involving the reaction of an aryl iodide with a reagent like tributyltin hydride in the presence of a radical initiator. |

| Transition Metal Catalysis | Low-valent transition metals, such as nickel, can induce the formation of aryl radicals from aryl iodides. chemicalbook.com |

| Photoredox Catalysis | Visible-light photoredox catalysis can be used to generate aryl radicals from aryl iodides under mild conditions. |

| Electrochemical Methods | Electrochemical reduction of aryl iodides can lead to the formation of aryl radicals. researchgate.net |

The carbon-iodine bond in this compound is susceptible to cleavage upon exposure to light, a property that can be harnessed in photoredox catalysis and other light-induced reactions. Visible-light photoredox catalysis has emerged as a powerful strategy for generating aryl radicals from aryl iodides under exceptionally mild conditions. nih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage in a single-electron transfer with the aryl iodide, leading to the cleavage of the C-I bond and the formation of the aryl radical.

Interestingly, it has been shown that aryl radicals can be formed from aryl iodides under visible light irradiation even without a dedicated photocatalyst. researchgate.net This process can be facilitated by the formation of a halogen bond between the aryl iodide and a Lewis base, which can promote intersystem crossing to a triplet state where the carbon-halogen bond is weakened and more prone to cleavage. researchgate.net These light-induced methods for generating aryl radicals from precursors like this compound are highly valuable for their mild conditions and functional group tolerance.

The methyl groups of this compound can undergo radical bromination, a reaction that selectively functionalizes the benzylic positions. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator such as benzoyl peroxide or AIBN and often with light irradiation. This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from one of the methyl groups to form a benzylic radical. This radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.

This specific transformation is a known and practical method for the synthesis of 1,3-bis(bromomethyl)-5-iodobenzene from this compound. sigmaaldrich.comstenutz.eu The resulting 1,3-bis(bromomethyl)-5-iodobenzene is a useful building block in further synthetic applications.

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS) | 1,3-Bis(bromomethyl)-5-iodobenzene |

Hypervalent Iodine Chemistry Derived from this compound

Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine(III) compounds, specifically aryliodine(III) dichlorides. These compounds are valuable as mild and selective chlorinating and oxidizing agents in organic synthesis. nih.gov A classic and straightforward method for this transformation is the direct reaction of the aryl iodide with chlorine gas, typically in a solvent like chloroform. orgsyn.org This reaction results in the formation of a yellow, crystalline solid, the corresponding aryliodine(III) dichloride.

More recently, alternative and potentially safer methods have been developed that avoid the use of gaseous chlorine. One such method involves the oxidative chlorination of aryl iodides using a combination of hydrochloric acid and an oxidizing agent like 30% aqueous hydrogen peroxide in a fluorinated alcohol solvent. nih.gov This approach has been shown to be effective for a range of aryl iodides, affording the aryliodine(III) dichlorides in good yields. nih.gov The presence of electron-donating groups, such as the two methyl groups in this compound, is expected to facilitate this transformation. nih.govstenutz.eu Anodic oxidation of aryl iodides also presents a sustainable method for generating aryliodine(III) reagents. researchgate.net

| Starting Material | Reagents | Product |

| This compound | Cl2 | (3,5-Dimethylphenyl)iodine(III) dichloride |

| This compound | HCl, H2O2 | (3,5-Dimethylphenyl)iodine(III) dichloride |

Electrophilic Activation and Subsequent Reactivity of Hypervalent Iodine Species

The transformation of this compound into a hypervalent iodine(III) species, also known as a λ³-iodane, is a critical activation step that unlocks its potent electrophilic and oxidative capabilities. This process involves the oxidation of the iodine(I) center to a higher oxidation state, typically achieved by reacting the iodoarene with a strong oxidizing agent in the presence of ligands that coordinate to the iodine atom.

Common methods for this transformation include oxidation with peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), or other oxidants like potassium peroxymonosulfate (Oxone), often in the presence of a carboxylic acid. For instance, reacting this compound with mCPBA in acetic acid would yield (diacetoxyiodo)-3,5-dimethylbenzene. This resulting iodine(III) compound possesses a T-shaped, pseudotrigonal bipyramidal geometry where the two most electronegative ligands occupy the apical positions, forming a linear three-center, four-electron (3c-4e) bond.

The reactivity of these hypervalent iodine(III) species is rooted in their electrophilic nature. The oxidative capacity can be finely tuned by modifying the ligands on the iodine center or the substituents on the aryl ring. For example, replacing acetate ligands with less nucleophilic ligands like trifluoroacetate (OTFA) or triflate (OTf) significantly increases the electrophilicity and oxidizing power of the iodine center.

Further electrophilic activation can be achieved through the addition of Lewis or Brønsted acids. For example, treating a (diacetoxyiodo)arene with a Lewis acid like boron trifluoride (BF₃) can weaken one of the iodine-oxygen bonds by coordinating to an acetate oxygen, thereby enhancing the reactivity of the iodine center. Similarly, reaction with trimethylsilyl triflate (TMSOTf) can lead to ligand exchange, forming a highly reactive mixed-ligand species such as ArI(OAc)(OTf), which is a more potent electrophile.

Once activated, these hypervalent iodine species derived from this compound can participate in a wide array of synthetic transformations. A particularly important class of reactions involves the formation of diaryliodonium salts. These salts, which act as powerful arylating agents, can be synthesized by reacting the iodoarene with another aromatic compound in the presence of an oxidant and a strong acid, such as an Oxone–sulfuric acid system. The resulting (3,5-dimethylphenyl)(aryl)iodonium salts are versatile reagents for transferring the 3,5-dimethylphenyl group to various nucleophiles under metal-free or metal-catalyzed conditions.

The general reactivity of these activated species is summarized in the table below, illustrating the versatility of hypervalent iodine compounds derived from aryl iodides.

| Hypervalent Iodine Species | Method of Generation/Activation | Subsequent Reactivity/Application |

|---|---|---|

| (Diacetoxyiodo)-3,5-dimethylbenzene | Oxidation of this compound with mCPBA or Oxone in acetic acid. | Oxidative functionalization of carbonyl compounds, phenols, and alkenes. |

| [Bis(trifluoroacetoxy)iodo]-3,5-dimethylbenzene | Oxidation in the presence of trifluoroacetic acid or ligand exchange with (diacetoxyiodo)arene. | More potent oxidant for challenging transformations; used in phenolic dearomatization. |

| (3,5-Dimethylphenyl)(aryl)iodonium salts | Reaction of this compound with another arene using an oxidant like Oxone and a strong acid. | Electrophilic arylation of carbon and heteroatom nucleophiles. |

| Activated ArI(OAc)(OTf) Species | Ligand exchange of (diacetoxyiodo)arene with TMSOTf. | Highly reactive species for promoting oxidative rearrangements and cyclizations. |

C-H Bond Functionalization using Aryl Iodides as Iodine Sources

Aryl iodides, including this compound, are pivotal precursors and reagents in C-H bond functionalization, a powerful strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. These reactions can be broadly categorized into two mechanistic pathways: those where the aryl iodide acts as a coupling partner in a transition-metal-catalyzed cycle, and those where it serves as a pre-catalyst that is oxidized in situ to the active hypervalent iodine(III) species.

In transition-metal catalysis, particularly with palladium, this compound can serve as the arylating agent in direct arylation reactions. The typical catalytic cycle involves the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0)), followed by C-H activation of a substrate to form a metallacycle intermediate. Subsequent reductive elimination yields the arylated product and regenerates the active catalyst. This approach has been widely used to form biaryl structures, which are common motifs in pharmaceuticals and materials science.

| Aryl Iodide | Substrate | Catalyst System | Product | Reference Finding |

|---|---|---|---|---|

| Iodobenzene | Benzo[b]thiophene 1,1-dioxide | Pd(OAc)₂, Cu(OAc)₂, Pyridine | 2-Phenylbenzo[b]thiophene 1,1-dioxide | Demonstrates C2-selective direct arylation via C-H activation. |

| o-Iodobiaryl | Intramolecular | Pd(OAc)₂, NaHCO₃ (ligand-free) | Tetraphenylene | A process involving simultaneous formation of two aryl-aryl bonds via C-H activation. |

| Various Aryl Iodides | Biaryl Aldehydes | Pd(OAc)₂ / Chiral Ligand | Axially Chiral Biaryls | Atroposelective C-H arylation enabled by a transient directing group strategy. |

| Aryl Iodides | Arenes | Au(I) Complex | Biaryls | An oxidant-free C-H functionalization method tolerant of various functional groups. |

More advanced methodologies utilize the iodoarene as a catalytic iodine source for C-H functionalization. In these systems, the aryl iodide is not consumed as a stoichiometric coupling partner but is instead oxidized in situ to a hypervalent iodine(III) reagent using a terminal oxidant like mCPBA or Oxone. This catalytically generated iodine(III) species is the true active agent that mediates the C-H functionalization of a substrate. After the transformation, the hypervalent iodine is reduced back to the initial aryl iodide(I), which re-enters the catalytic cycle. This catalytic approach is highly atom-economical and avoids the generation of stoichiometric metallic waste, aligning with the principles of green chemistry.

This catalytic use of iodoarenes has enabled a variety of oxidative transformations, including the functionalization of alkenes and the dearomatization of phenols. For example, an iodoarene can catalyze the oxidative C-H amination of aryl hydrazones to form indazoles or direct the C-H alkylation of an aromatic core. The ability to perform these reactions with only a catalytic amount of an iodoarene like this compound, regenerated by a stoichiometric but often inexpensive and environmentally benign oxidant, represents a significant advance in synthetic methodology.

Applications of 1 Iodo 3,5 Dimethylbenzene in Advanced Organic Synthesis

Building Block for Complex Aromatic Architectures

The rigid and planar nature of aromatic rings makes them fundamental scaffolds in organic chemistry. 1-Iodo-3,5-dimethylbenzene is a key starting material for elaborating these structures, enabling the synthesis of highly substituted and sterically demanding aromatic compounds.

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent coupling partner due to the high reactivity of the carbon-iodine bond. The iodine atom serves as a superior leaving group in palladium-catalyzed reactions.

This compound readily participates in various cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Notable examples include:

Suzuki-Miyaura Coupling: It reacts with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield biaryl derivatives. This reaction is fundamental for creating compounds like biphenyl-3,3′,5,5′-tetracarboxylic acid, which can be synthesized using this compound as a starting material. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com

Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes, catalyzed by palladium and copper complexes, to form aryl-alkynes. otago.ac.nzrsc.org For instance, it has been coupled with 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol to produce 1-[(4-methoxyphenyl)ethynyl]-3,5-dimethylbenzene. rsc.org These products are valuable intermediates for more complex molecules, including those used in materials science. smolecule.com

Negishi Coupling: It can be used in Negishi coupling reactions, which involve organozinc reagents, to form C-C bonds. thieme-connect.com

Nickel-Catalyzed Cross-Coupling: Research into the mechanisms of cross-coupling has utilized this compound in studies with nickel catalysts, highlighting its utility in fundamental mechanistic investigations of oxidative addition. nih.govescholarship.org

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivatives | |

| Sonogashira | Terminal alkynes | Pd/Cu | Aryl-alkynes | otago.ac.nzrsc.org |

| C-O Cross-Coupling | Phenol | nano-CuFe₂O₄ | Aryl ethers | lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com |

| C-S Cross-Coupling | Thiophenol | Copper-catalyzed | Aryl sulfides | lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com |

| C-N Cross-Coupling | Imidazoles | Copper-catalyzed | N-Aryl imidazoles | lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com |

| Amination | N-Allylamine | CuBr-catalyzed | N-Aryl amines | lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com |

Beyond simple biaryls, this compound is instrumental in synthesizing more complex, polysubstituted aromatic systems. Its reactivity allows for sequential functionalization, leading to diverse and intricate molecular architectures.

One significant application is in the synthesis of terphenyl derivatives. For example, it is a precursor for synthesizing 2'-iodo-3,3'',5,5''-tetramethyl-1,1',3',1''-terphenyl. sc.edu It can also undergo radical bromination with N-bromosuccinimide (NBS) to yield 1,3-bis(bromomethyl)-5-iodobenzene, a trifunctional building block that can be further elaborated into more complex structures. lookchem.comsigmaaldrich.comchemdad.com

Furthermore, it is used in reactions that introduce other functional groups onto the aromatic ring system:

α-Arylation of ketones: This reaction attaches the 3,5-dimethylphenyl group to a ketone at the α-position. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com

Copper-catalyzed N-arylation: It is used to N-arylate imidazoles, a common motif in medicinal chemistry. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com

Cyanation: The iodo group can be displaced by a cyanide group to form 3,5-dimethylbenzonitrile. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com

C-O and C-S Bond Formation: It reacts with phenols and thiophenols in copper-catalyzed reactions to form diaryl ethers (e.g., 1,3-dimethyl-5-phenoxybenzene) and diaryl sulfides, respectively. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.com

Role in Pharmaceutical Intermediate Synthesis

Aryl halides and their derivatives are cornerstones of medicinal chemistry. This compound serves as an intermediate in the synthesis of compounds with potential pharmaceutical applications. While direct use in drug manufacturing is not widely documented, its role in creating key precursors is notable. For example, related iodinated compounds are used as intermediates in the development of pharmaceuticals.

Its application in the copper-catalyzed N-arylation of imidazoles is particularly relevant, as the N-arylimidazole core is present in numerous biologically active molecules. lookchem.comsigmaaldrich.comchemicalbook.com Similarly, the biaryl structures and diaryl ethers synthesized from this compound are common scaffolds in drug design.

Contributions to Materials Science and Polymer Chemistry

The utility of this compound extends to the synthesis of functional materials and polymers. The rigid structures and specific electronic properties of its derivatives make them suitable for various applications in materials science.

Monomer Synthesis: It is a starting material for biphenyl-3,3′,5,5′-tetracarboxylic acid. lookchem.comsigmaaldrich.comchemdad.com This tetracarboxylic acid can serve as a monomer for the synthesis of high-performance polymers, such as polyimides or metal-organic frameworks (MOFs), which require rigid, well-defined building blocks.

Molecular Motors: Research has pointed towards the use of aryl groups connected via coupling reactions, originating from precursors like this compound, in the synthesis of light-driven molecular motors. chemsrc.com

Specialty Chemicals: The synthesis of bulky, multi-alkylated diaryl disulfides, which have significance in materials science, can utilize derivatives of this compound.

Synthesis of Specific Advanced Organic Compounds

The compound is a key reactant in the targeted synthesis of specific organic molecules that serve as important intermediates or final products in various chemical fields.

A well-documented application of this compound is in the synthesis of N-(3,5-xylyl)-N-ethylaniline. lookchem.comchemicalbook.comchemdad.com This reaction is a type of C-N cross-coupling, typically an Ullmann condensation or a Buchwald-Hartwig amination, where the aryl iodide couples with N-ethylaniline. The resulting tertiary amine is a valuable aryl amine intermediate. lookchem.comchemicalbook.com The 3,5-dimethylphenyl (xylyl) group provides specific steric and electronic properties to the final molecule, which can be a precursor for dyes, agrochemicals, or other specialty organic compounds.

Preparation of Biphenyl-3,3′,5,5′-tetracarboxylic Acid

The initial and critical step is the homocoupling of two molecules of this compound to produce the intermediate, 3,3′,5,5′-tetramethylbiphenyl. chemicalbook.comsmolecule.com This transformation is typically achieved via an Ullmann coupling reaction, which uses copper to facilitate the formation of a carbon-carbon bond between two aryl halide molecules. umass.eduorganic-chemistry.org The classic Ullmann reaction involves heating the aryl halide with an excess of copper powder at elevated temperatures. organic-chemistry.org While effective, the reaction can require harsh conditions and may result in moderate yields, particularly with sterically hindered substrates like this compound. mdpi.com

Once the 3,3′,5,5′-tetramethylbiphenyl intermediate is obtained and purified, the four methyl groups are oxidized to carboxylic acid functionalities. chemicalbook.comrsc.org A common and effective method for this transformation is the use of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a basic aqueous solution. rsc.org The reaction mixture is typically heated to drive the oxidation to completion, followed by acidification to protonate the carboxylate salts, yielding the final product, Biphenyl-3,3′,5,5′-tetracarboxylic acid. rsc.org

| Oxidizing Agent | Solvent System | Other Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | tert-butanol/water | Sodium Hydroxide (NaOH) | Successful synthesis of Biphenyl-3,3′,5,5′-tetracarboxylic acid (H4bptc). | 50.6% | rsc.org |

Derivatization to 3,5-Dimethylbenzonitrile

This compound serves as a direct precursor for the synthesis of 3,5-Dimethylbenzonitrile. chemicalbook.comsigmaaldrich.com This transformation is accomplished through a cyanation reaction, where the iodine atom is substituted by a nitrile (-CN) group. The most established method for this conversion is the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.com

The traditional Rosenmund-von Braun reaction involves heating an aryl halide with a stoichiometric or excess amount of copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures (often up to 200 °C) and is conducted in a high-boiling polar solvent such as pyridine, nitrobenzene, or Dimethylformamide (DMF). organic-chemistry.orgthieme-connect.de The mechanism is thought to involve the oxidative addition of the aryl iodide to a copper(I) species, followed by reductive elimination to form the aryl nitrile product. numberanalytics.comorganic-chemistry.org

While effective, the high temperatures required in the classic procedure can limit its compatibility with sensitive functional groups. thieme-connect.de Modern advancements have led to the development of milder conditions. For instance, the use of additives such as L-proline has been shown to promote the reaction, allowing for the efficient cyanation of aryl iodides and bromides at significantly lower temperatures (80–120 °C). thieme-connect.de These improved methods enhance the functional group tolerance and provide a more convenient approach for the synthesis of aryl nitriles like 3,5-Dimethylbenzonitrile. thieme-connect.de

| Cyanating Agent | Catalyst/Promoter System | Typical Solvents | Temperature Range | Source |

|---|---|---|---|---|

| Copper(I) Cyanide (CuCN) | None (classic method) | Pyridine, DMF, Nitrobenzene | 150-250 °C | organic-chemistry.orgthieme-connect.de |

| Copper(I) Cyanide (CuCN) | L-proline | Various organic solvents (e.g., DMF) | 80-120 °C | thieme-connect.de |

| Alkali metal cyanides / Cyanohydrins | Catalytic Copper(I) Iodide (CuI) / Kalium Iodide (KI) | Not specified | Milder than classic conditions | organic-chemistry.org |

Application in the Preparation of Labeled Analogs and Probes

The carbon-iodine bond in this compound provides a versatile anchor for the introduction of isotopic labels, making it a valuable substrate for the preparation of labeled analogs and probes for research, diagnostic imaging, and therapeutic applications. nih.govacs.orgacs.org

A primary application is in radioiodination, where the stable ¹²⁷I atom is replaced with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. nih.govacs.orgrsc.org These isotopes have diverse applications: ¹²³I and ¹²⁴I are used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively, while ¹²⁵I is useful for in vitro assays and autoradiography, and ¹³¹I has therapeutic potential. nih.govrsc.orgresearchgate.netnih.gov The synthesis of radioiodinated molecules from aryl iodide precursors can be achieved through several methods, including isotopic exchange reactions, often facilitated by copper salts or oxidizing agents under mild conditions. nih.govacs.org Notably, studies have suggested that molecules with a meta-iodobenzoate structure exhibit greater stability against in vivo dehalogenation compared to their para-substituted counterparts, which could enhance the utility of probes derived from this compound. duke.edu

Beyond direct radioiodination, the iodo-group serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of other isotopically labeled moieties. For example, palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO) can convert aryl iodides into ¹¹C-labeled carbonyl compounds, which are valuable PET radiotracers due to the short half-life of carbon-11 (B1219553) (t½ ≈ 20.4 min). diva-portal.org Similarly, the iodo-group can be substituted in copper-mediated reactions to introduce other labeled fragments. snmjournals.org This synthetic flexibility enables the creation of a wide array of specifically labeled probes for advanced biological and medical research.

| Labeling Strategy | Isotope | General Method | Application | Source |

|---|---|---|---|---|

| Radioiodination (Isotopic Exchange) | ¹²³I, ¹²⁵I, ¹³¹I | Exchange of non-radioactive iodide with a radioisotope, often using oxidizing agents or transition metal catalysts. | SPECT/PET imaging, radiotherapy, autoradiography. | nih.govacs.orgacs.orgresearchgate.net |

| Radiocarbonylation | ¹¹C | Palladium-mediated cross-coupling with [¹¹C]carbon monoxide. | PET imaging. | diva-portal.org |

| Radiofluorination | ¹⁸F | Copper-mediated nucleophilic fluorination of the corresponding diaryliodonium salt precursor. | PET imaging. | snmjournals.org |

Computational Chemistry and Theoretical Modeling of 1 Iodo 3,5 Dimethylbenzene Reactivity

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in exploring the reaction landscapes of aromatic compounds. These studies provide a molecular-level picture of reaction feasibility, selectivity, and the electronic factors that control them.

The synthesis of 1-iodo-3,5-dimethylbenzene typically involves the electrophilic aromatic iodination of its precursor, m-xylene (B151644). DFT calculations have been pivotal in understanding the mechanism of this classic organic reaction. nih.gov The generally accepted pathway for electrophilic aromatic substitution, including iodination, proceeds through a multi-step mechanism involving the formation of key intermediates. researchgate.net

Computational studies on similar electrophilic aromatic substitution reactions, such as the nitration of benzene (B151609) or the iodination of other substituted benzenes, have characterized the stationary points on the potential energy surface. researchgate.netacs.org The process begins with the approach of the electrophile (e.g., an iodine cation or a polarized iodine species) to the π-system of the m-xylene ring, forming a loosely bound π-complex . researchgate.net In this complex, the electrophile is situated above the plane of the aromatic ring.

From the π-complex, the reaction proceeds through a transition state to form a more stable intermediate known as a σ-complex , or Wheland intermediate. researchgate.netacs.org In this cationic intermediate, the aromaticity of the ring is temporarily broken as the iodine atom forms a covalent bond with one of the carbon atoms. For m-xylene, the directing effects of the two methyl groups favor the attack at the C5 position (or the C2 position, which is sterically more hindered). The formation of the σ-complex is often the rate-determining step of the reaction. acs.org Finally, a base abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound. DFT calculations help to optimize the geometries and determine the energies of these intermediates and transition states, providing a quantitative profile of the reaction pathway. nih.gov

The feasibility and regioselectivity of chemical reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. physchemres.org In an electrophilic aromatic substitution, the reaction is typically governed by the interaction between the HOMO of the nucleophilic arene (m-xylene) and the LUMO of the electrophile.

A smaller HOMO-LUMO energy gap generally indicates higher reactivity of a molecule. physchemres.orgresearchgate.net Computational methods allow for the precise calculation of these orbital energies. For the iodination of m-xylene, the energy and spatial distribution of the HOMO are particularly important for predicting regioselectivity. The lobes of the HOMO of m-xylene are largest at the most nucleophilic positions, which are ortho and para to the methyl groups. The C5 position is para to one methyl group and ortho to the other, making it electronically rich and a highly favored site for electrophilic attack.

The table below presents representative calculated frontier orbital energies for molecules structurally related to the synthesis and reactions of this compound. These values, obtained through DFT calculations, illustrate how electronic structure influences reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Donor-Acceptor Triarylboron Emitter (from a 2-bromo-5-iodo-1,3-dimethylbenzene (B1287019) precursor) | -5.69 | -2.26 | 3.43 | PBE0/6-31G(d,p) | researchgate.net |

| Quercetin-Graphene Complex | -3.76 | 2.59 | 6.35 | DFT/6-21G | |

| Sulfamethazine@β-Cyclodextrin Complex | -5.94 | -1.28 | 4.66 | r²SCAN-3c | researchgate.net |

Mechanistic Insights from Computational Simulations

Computational simulations provide a dynamic view of reaction mechanisms, allowing for the calculation of energy barriers and the detailed characterization of transient species that are often impossible to observe experimentally.

The rate of a chemical reaction is exponentially related to its activation energy barrier (ΔG‡). DFT calculations are widely used to compute these barriers for elementary reaction steps. For the electrophilic iodination of an arene, the key energy barrier is typically associated with the transition state leading to the σ-complex. researchgate.net

In the context of this compound's utility in synthesis, the energy barriers for its subsequent cross-coupling reactions are of great interest. For instance, in a transition-metal-free decarboxylative iodination, which shares mechanistic features with other C-I bond-forming reactions, DFT studies calculated the activation barrier for the concerted decarboxylation-iodination step to be 27.6 kcal/mol. acs.org This value is considered reasonable for a reaction that proceeds at elevated temperatures (e.g., 100 °C). acs.org

The table below summarizes calculated activation energy barriers for key steps in reactions analogous to the synthesis and transformation of this compound.

| Reaction Step | System | Activation Energy (ΔG‡ or ΔE‡) (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Formation of σ-complex | Iodination of methoxybenzene with ICl | 60.81 (from π-complex) | B3LYP/6-311G | researchgate.net |

| Deprotonation of σ-complex | Iodination of methoxybenzene with ICl | 3.56 | B3LYP/6-311G | researchgate.net |

| Decarboxylation-Iodination | Decarboxylative iodination of 2-methoxybenzoic acid | 27.6 | B97D3/6-31G(d)/LanL2DZ | acs.org |

| Formation of σ-complex (Nitration) | Nitration of benzene with NO₂+ | ~2.0 (8.37 kJ/mol) | B3LYP/6-311G** | acs.org |

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. sigmaaldrich.comchemicalbook.com Computational modeling has been crucial in mapping out the catalytic cycles of these transformations, most notably those involving palladium and nickel catalysts. nih.govacs.org

A typical catalytic cycle for a cross-coupling reaction (e.g., Suzuki, Negishi, or Buchwald-Hartwig) begins with the oxidative addition of the aryl iodide to a low-valent metal center, typically Pd(0) or Ni(0). acs.org In this step, the C-I bond is broken, and the metal is oxidized to a higher oxidation state (e.g., Pd(II) or Ni(II)), forming an arylpalladium(II) iodide complex. DFT studies have shown that for palladium catalysts, monoligated Pd(0) species are often the most reactive in the oxidative addition step. acs.org

Following oxidative addition, the cycle proceeds through transmetalation (where another organic group is transferred to the metal center from an organometallic reagent) and concludes with reductive elimination , where a new C-C or C-heteroatom bond is formed, and the catalyst is regenerated in its low-valent state. acs.org

Recent computational work has also explored alternative pathways, such as those involving radical intermediates. For example, studies on the reaction of 1-iodo-2,6-dimethylbenzene (an isomer of the title compound) with potassium tert-butoxide in the presence of palladium sources and specific phosphine (B1218219) ligands (like dppf) have shown that the reaction can proceed via aryl radicals. acs.org These computational models help rationalize product distributions and guide the development of more efficient and selective catalytic systems. nih.govacs.org

A cornerstone of computational mechanistic studies is the ability to locate and characterize the structures of fleeting transition states and reactive intermediates. mdpi.com For the electrophilic iodination of m-xylene, DFT calculations can provide detailed geometric parameters (bond lengths, angles) and vibrational frequencies for the π-complex, the σ-complex, and the transition state connecting them. researchgate.netresearchgate.net

The transition state for the formation of the σ-complex is characterized by an elongated C-H bond and a partially formed C-I bond. acs.org Vibrational frequency analysis confirms the nature of these stationary points: intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In metal-catalyzed cross-coupling reactions of this compound, computational models have characterized the key intermediates, such as the L-Pd(0)-ArI pre-reactive complex, the L-Pd(II)(Ar)(I) species formed after oxidative addition, and the transition states for each elementary step. acs.org For instance, in Ni-catalyzed cross-couplings, understanding the relative stabilities of different spin states (e.g., singlet vs. triplet) of the nickel intermediates can be critical for explaining the observed reactivity. These detailed structural and energetic characterizations provide a robust framework for understanding and predicting the reactivity of this compound in complex chemical transformations.

Predictive Modeling for Reaction Design and Optimization

In the realm of modern chemical synthesis, predictive modeling has emerged as an indispensable tool for the design and optimization of chemical reactions. By leveraging computational chemistry and theoretical principles, chemists can forecast the outcomes of reactions, identify optimal conditions, and design novel catalysts and substrates with desired reactivity. This approach significantly accelerates the research and development process, reducing the reliance on time-consuming and resource-intensive empirical experimentation. Predictive models for aryl iodides, such as this compound, are particularly valuable due to their widespread use in cross-coupling reactions and other synthetic transformations. These models are built upon a fundamental understanding of how molecular structure dictates reactivity.

Structure-Activity Relationship (SAR) Analysis in Aryl Iodide Reactivity

Structure-Activity Relationship (SAR) analysis is a cornerstone of predictive chemistry, establishing a correlation between the chemical structure of a molecule and its biological or chemical activity. In the context of aryl iodides, SAR studies aim to understand how variations in the structure of the aryl group influence the reactivity of the carbon-iodine (C-I) bond. The reactivity of an aryl iodide in a catalytic cycle, for instance in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, is heavily dependent on the electronic and steric properties of the substituents on the aromatic ring.

For this compound, the two methyl groups at the meta positions relative to the iodine atom exert an electronic effect. As electron-donating groups, they increase the electron density on the aromatic ring. This can influence the rate-determining step of many catalytic reactions, such as the oxidative addition of the aryl iodide to a metal center. d-nb.info For example, in reactions where electron donation to the metal center is crucial, electron-rich aryl iodides may exhibit faster reaction rates. d-nb.info Conversely, in mechanisms where the electrophilicity of the ipso-carbon is paramount, electron-donating groups might decrease reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to quantify the structural and electronic properties of aryl iodides. Parameters such as the C-I bond dissociation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges can be calculated and correlated with experimentally observed reaction rates or yields. ucla.eduescholarship.org These quantitative structure-activity relationships (QSAR) provide a predictive framework for new, untested substrates. jst.go.jpresearchgate.net For instance, a lower LUMO energy in an aryl iodide generally indicates a higher susceptibility to nucleophilic attack or oxidative addition. ucla.edu

The development of these relationships often involves studying a diverse set of substrates to ensure the model's broad applicability. rsc.org By analyzing trends across a range of substituted aryl iodides, robust models can be constructed to predict the reactivity of compounds like this compound. acs.orgresearchgate.net